molecular formula C13H12ClN3O2S B2700874 6-((4-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1797350-09-4

6-((4-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No. B2700874
CAS RN: 1797350-09-4
M. Wt: 309.77
InChI Key: HGCUNTMQHRYMFT-UHFFFAOYSA-N
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Description

“6-((4-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

The molecular structure of pyrimidines, including “6-((4-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine”, is characterized by a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives have shown considerable antimicrobial activity . For instance, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and the corresponding 1,3-oxazol-5(4H)-one exhibited antimicrobial activity against Gram-positive bacterial strains .

Anti-Inflammatory Activity

Pyrimidine compounds have been found to possess anti-inflammatory properties . The incorporation of certain moieties into pyrimidine structures can enhance these effects .

Anticancer Activity

Pyrimidine derivatives have shown potential as anticancer agents . Their structural diversity allows for a wide range of biological activities, making them promising candidates for cancer treatment.

Antilipidemic Activity

Some pyrimidine derivatives have demonstrated antilipidemic activity . These compounds could potentially be used to manage lipid levels in the body.

Antiviral Activity

Pyrimidine compounds have been found to possess antiviral properties . They could potentially be used in the treatment of various viral infections.

Antihypertensive Activity

Pyrimidine derivatives have shown potential as antihypertensive agents . They could be used to manage high blood pressure.

Antitubercular Activity

Pyrimidine compounds have demonstrated antitubercular activity . They could potentially be used in the treatment of tuberculosis.

Anti-Alzheimer’s Activity

Pyrimidine derivatives have shown potential in the treatment of Alzheimer’s disease . They could potentially be used to manage the symptoms of this neurodegenerative disorder.

Mechanism of Action

While the specific mechanism of action for “6-((4-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is not provided, pyrimidines in general have been found to exhibit their effects through various mechanisms. For instance, they can inhibit the expression and activities of certain vital inflammatory mediators .

Future Directions

Pyrimidines, including “6-((4-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine”, have shown potential in various therapeutic applications. Future research could focus on the development of more potent and efficacious drugs with pyrimidine scaffold . Also, the PI3K/Akt/mTOR pathway, which is often abnormally activated in many human cancers, is widely exploited in cancer treatment .

properties

IUPAC Name

6-(4-chlorophenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2S/c14-11-1-3-12(4-2-11)20(18,19)17-6-5-13-10(8-17)7-15-9-16-13/h1-4,7,9H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCUNTMQHRYMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((4-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

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